2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, ethyl, and methyl substituent on a tetrahydro-naphthyridine ring system. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, alkylation, and cyclization steps. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, alkylating agents, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 2-Amino-4-ethyl-6-methyl-1,6-naphthyridine
- 4-Chloro-6-methyl-1,6-naphthyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14ClN3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14ClN3/c1-3-8-9(6-14)12(13)15-11-4-5-16(2)7-10(8)11/h3-5,7H2,1-2H3 |
InChI Key |
ZHJXNULWZFIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1CN(CC2)C)Cl)C#N |
Origin of Product |
United States |
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